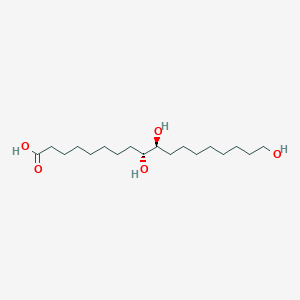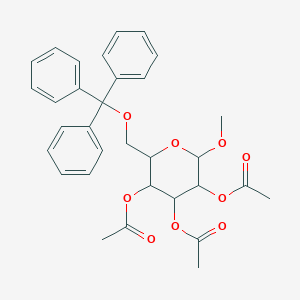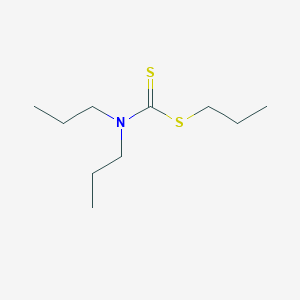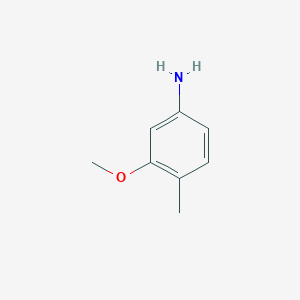![molecular formula C15H14O4 B097559 2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- CAS No. 18142-17-1](/img/structure/B97559.png)
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as plumbagin and is derived from the roots of the medicinal plant Plumbago zeylanica. Plumbagin has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2H-Naphtho[1,8-bc]furan has been studied for its synthesis methods and chemical properties. For example, it forms a stable salt when C-protonated and can be oxidized by air to produce 8-hydroxy-1-naphthaldehyde. This compound also undergoes oxidation reactions leading to products structurally similar to gossypol (Berry & Smith, 1972).
Chemical Reactions and Derivatives
- Studies have explored the creation of various derivatives through reactions like the Diels-Alder reaction and other cycloadditions. For instance, 7-Arylidene-2H,6H-naphtho[1,8-bc]furan-2,6-diones have been synthesized, demonstrating interesting chemical properties and potential applications in organic chemistry (Bouaziz, Fillion, & Pinatel, 1993).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions of 4,5-Dihydro-3H-naphtho[1,8-bc]furans have been investigated, offering insights into the chemical behavior of these furan derivatives and their potential applications in synthetic chemistry (Horaguchi & Abe, 1978).
Applications in Sensing Technologies
- Certain derivatives, like naphtho[2,3-b]furan-4,9-diones, have been found to exhibit selective response to specific cations, indicating potential uses in the development of chromogenic sensors for detecting elements like Hg2+ and Pd2+ in various media (Tang, Zhang, Zeng, & Zhou, 2017).
Natural Occurrence and Extraction
- Research includes the study of naphtho[2,3-b]furan-4,9-diones and related compounds in natural sources, such as in the extracts of Tabebuia avellanedae, a plant species. This highlights the occurrence of these compounds in nature and their potential extraction for various applications (Steinert, Khalaf, & Rimpler, 1995).
Green Synthesis Approaches
- Innovative methods have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, emphasizing environmentally friendly approaches. For instance, a water-based synthesis method presents a greener alternative for producing these compounds (Teimouri & Bazhrang, 2008).
Propiedades
Número CAS |
18142-17-1 |
|---|---|
Nombre del producto |
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- |
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
5-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12)-tetraene-9,10-dione |
InChI |
InChI=1S/C15H14O4/c1-6-5-8(16)11-10-9(6)13(18)12(17)7(2)14(10)19-15(11,3)4/h5,16H,1-4H3 |
Clave InChI |
AGQMXCDPDAUABZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O |
SMILES canónico |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O |
Sinónimos |
3-hydroxy-2,2,5,8-tetramethyl-2H-naphthol(1,8-bc)furan-6,7-quinone dehydrooxoperezinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)












